molecular formula C13H14N2O B2952803 2-Methyl-4-(pyridin-3-ylmethoxy)aniline CAS No. 926266-25-3

2-Methyl-4-(pyridin-3-ylmethoxy)aniline

Cat. No.: B2952803
CAS No.: 926266-25-3
M. Wt: 214.268
InChI Key: PPNVUWJBLFGBGK-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C13H14N2O It is a derivative of aniline, featuring a pyridine ring attached via a methoxy group to the aniline core

Mechanism of Action

Target of Action

Similar compounds such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been used for the preparation of disubstituted (arylamino)quinolinecarbonitriles, which are orally active irreversible inhibitors of human epidermal growth factor receptor-2 (her2) kinase activity .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other phenylalkylamines . These compounds typically act by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes.

Pharmacokinetics

The compound’s molecular weight (21426306 ) suggests that it may have favorable absorption and distribution characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with pyridine-3-methanol under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-3-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the functional groups attached to the aniline core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methyl-4-(pyridin-3-ylmethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: A precursor in the synthesis of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline.

    4-Methoxyaniline: Shares the methoxy group but lacks the pyridine ring.

    Pyridine-3-methanol: Provides the pyridine moiety in the synthesis.

Uniqueness

This compound is unique due to the combination of the aniline core with a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methyl-4-(pyridin-3-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNVUWJBLFGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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